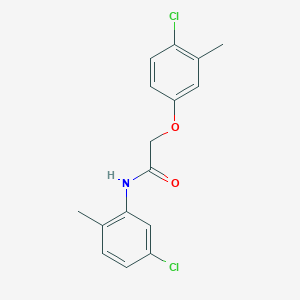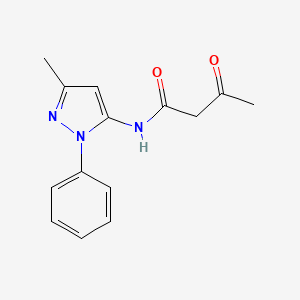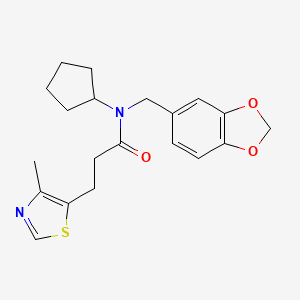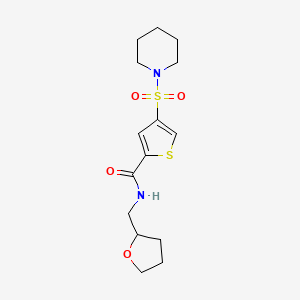![molecular formula C16H16FNO3 B5592325 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11142153 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis and Biodistribution
One application involves the development of novel prosthetic groups for radiolabeling peptides, which is crucial for quantitative receptor imaging using positron emission tomography (PET). A study by Glaser et al. (2008) extended the toolbox of oxime chemistry to include novel fluorinated aldehyde-containing prosthetic groups. This research highlights the potential of such compounds in improving the pharmacokinetics and biodistribution profiles of radiotracers, which is essential for accurate imaging and diagnosis in nuclear medicine (Glaser et al., 2008).
Organic Synthesis and Oxidation Reactions
In organic chemistry, the oxidation of methoxy-substituted benzyl phenyl sulfides, which could be structurally related to 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime, has been used to distinguish between different types of oxidants. Lai et al. (2002) demonstrated that the nature of the oxidant determines the pathway of the reaction, which can either proceed through single electron transfer or direct oxygen atom transfer. This research provides insights into the mechanistic aspects of oxidation reactions and their applications in synthesizing various organic compounds (Lai et al., 2002).
Antimicrobial Activity
Another intriguing application is in the development of antimicrobial agents. Ahluwalia et al. (2017) synthesized a series of oxime esters, including those derived from 3-ethoxy-4-benzaldehyde oxime, and evaluated their in vitro antifungal and antibacterial activities. The study found that compounds with medium-length alkyl chains exhibited greater activity, suggesting the potential of such compounds in developing new antimicrobial agents (Ahluwalia et al., 2017).
Photocatalysis and Environmental Applications
In the field of photocatalysis, the selective oxidation of benzyl alcohol derivatives, which are structurally similar to this compound, into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation has been studied. This process, as investigated by Higashimoto et al. (2009), has implications for green chemistry and environmental applications, offering a sustainable approach to synthesizing valuable chemical compounds (Higashimoto et al., 2009).
Antioxidant Properties
Lastly, the antioxidant properties of oxime compounds, particularly those derived from hydroxylated benzaldehydes like this compound, have been explored. Ley and Bertram (2002) investigated several oximes and oxime ethers for their antioxidative potential, finding that catecholoximes, in particular, show excellent antioxidative properties. This research highlights the potential of these compounds in pharmaceutical and nutraceutical applications to combat oxidative stress-related diseases (Ley & Bertram, 2002).
特性
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-13(10-18-19)5-8-15(16)21-11-12-3-6-14(17)7-4-12/h3-10,19H,2,11H2,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMVLSNYMICMY-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)
